molecular formula C23H14O5 B12193621 2-(7-Methoxy-2-oxochromen-4-yl)benzo[f]chromen-3-one

2-(7-Methoxy-2-oxochromen-4-yl)benzo[f]chromen-3-one

Cat. No.: B12193621
M. Wt: 370.4 g/mol
InChI Key: LBQHSUXRGBXBMI-UHFFFAOYSA-N
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Description

2-(7-Methoxy-2-oxochromen-4-yl)benzo[f]chromen-3-one is a complex organic compound that belongs to the family of chromen derivatives. These compounds are known for their diverse biological and pharmacological activities, making them significant in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Methoxy-2-oxochromen-4-yl)benzo[f]chromen-3-one typically involves the reaction of 7-hydroxy-2H-chromen-2-one with appropriate reagents under controlled conditions. For instance, the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20°C for 1 hour can yield the desired product . The resulting product is then purified by flash chromatography on silica gel using dichloromethane as an eluent .

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated purification systems are employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(7-Methoxy-2-oxochromen-4-yl)benzo[f]chromen-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-(7-Methoxy-2-oxochromen-4-yl)benzo[f]chromen-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(7-Methoxy-2-oxochromen-4-yl)benzo[f]chromen-3-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-Methoxy-2-oxochromen-4-yl)benzo[f]chromen-3-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C23H14O5

Molecular Weight

370.4 g/mol

IUPAC Name

2-(7-methoxy-2-oxochromen-4-yl)benzo[f]chromen-3-one

InChI

InChI=1S/C23H14O5/c1-26-14-7-8-16-17(12-22(24)27-21(16)10-14)19-11-18-15-5-3-2-4-13(15)6-9-20(18)28-23(19)25/h2-12H,1H3

InChI Key

LBQHSUXRGBXBMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O

Origin of Product

United States

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